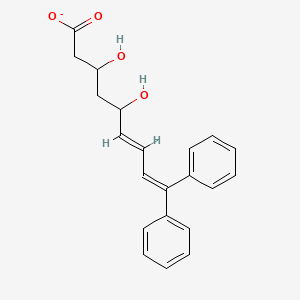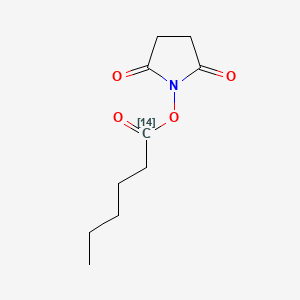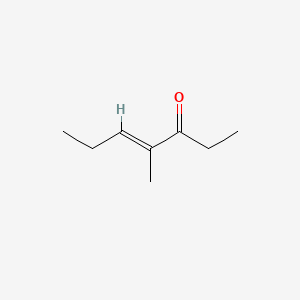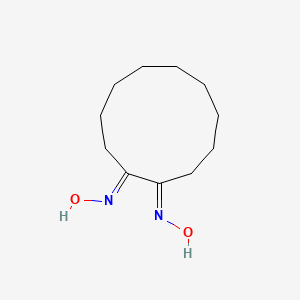![molecular formula C24H42O19 B13815677 D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- is a complex carbohydrate compound. It is a type of deoxy sugar, which means it has had a hydroxyl group replaced with a hydrogen atom . Deoxy sugars are important in various biological processes and are found in many natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deoxy sugars typically involves the reduction of ribose or other sugars, where the hydroxyl group is replaced by a hydrogen atom . Specific synthetic routes for D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- would involve multiple steps of glycosylation and deoxygenation reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex carbohydrates often involves enzymatic synthesis or fermentation processes using genetically engineered microorganisms. These methods are designed to be efficient and scalable to produce large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Deoxy sugars like D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- undergo various chemical reactions, including:
Oxidation: Where the sugar is oxidized to form acids or other derivatives.
Reduction: Where the sugar is reduced to form alcohols.
Substitution: Where functional groups on the sugar are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to ensure the desired reaction occurs.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sugar acids, while reduction may yield sugar alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is also studied for its unique properties and reactivity.
Biology
In biology, deoxy sugars are important components of DNA and other biomolecules. They play a role in various metabolic pathways and are studied for their biological functions.
Medicine
In medicine, deoxy sugars are investigated for their potential therapeutic applications. They are used in the development of drugs and as markers for certain diseases.
Industry
In industry, deoxy sugars are used in the production of biofuels, food additives, and other industrial products. Their unique properties make them valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity and cellular signaling. The exact mechanism depends on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other deoxy sugars like deoxyribose, fucose, and rhamnose . These compounds share the characteristic of having a hydroxyl group replaced with a hydrogen atom.
Uniqueness
What sets D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- apart is its specific structure and the unique properties that arise from this structure. Its multiple deoxy groups and glycosidic linkages give it distinct reactivity and functionality compared to other deoxy sugars.
Propiedades
Fórmula molecular |
C24H42O19 |
|---|---|
Peso molecular |
634.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3,5-dihydroxy-2-methyl-6-[(3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O19/c1-5-9(27)13(31)15(33)22(37-5)43-20-14(32)11(29)7(3-25)40-24(20)42-18-10(28)6(2)38-23(17(18)35)41-19-12(30)8(4-26)39-21(36)16(19)34/h5-36H,3-4H2,1-2H3/t5-,6-,7+,8+,9+,10+,11+,12+,13+,14-,15-,16+,17-,18+,19-,20+,21?,22+,23+,24-/m0/s1 |
Clave InChI |
HQXZUAKZLDZVRQ-ZCXZIEIVSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@@H]([C@@H](O[C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H](OC([C@@H]4O)O)CO)O)C)O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(OC(C4O)O)CO)O)C)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


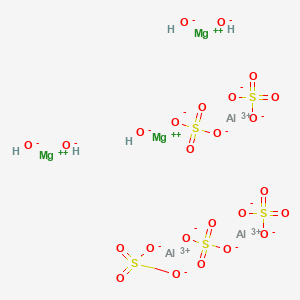

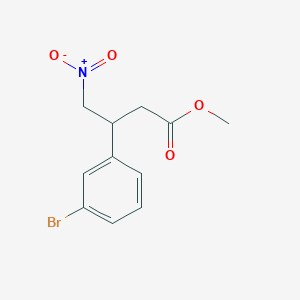
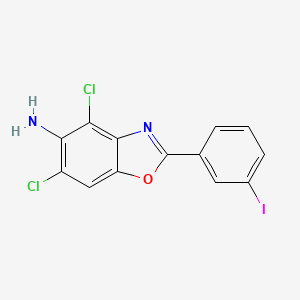


![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
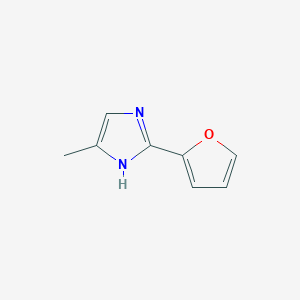
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
